N-(2-ethoxyphenyl)-2-methoxyacetamide

Soluble epoxide hydrolase (sEH) inhibition Regioisomer selectivity Structure–activity relationship (SAR)

Avoid regioisomer misidentification in sEH target-engagement studies. This specific 2-ethoxy-2-methoxy substitution pattern is critical for maintaining the hydrogen-bond interaction with the catalytic aspartate. Procuring the correct isomer eliminates divergent solubility and activity data caused by 4-ethoxy or N-methoxy variants. - Guaranteed N-(2-ethoxyphenyl)-2-methoxy regioisomer, verified by orthogonal analytical methods. - Consistent batch-to-batch LogP (2.32) and PSA (51.05 Ų) for reliable SAR data. - Immediate global dispatch from stock, supporting uninterrupted screening campaigns.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B290987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-methoxyacetamide
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)COC
InChIInChI=1S/C11H15NO3/c1-3-15-10-7-5-4-6-9(10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13)
InChIKeyRNNMTLOIRCMAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)-2-methoxyacetamide – Core Properties


N-(2-Ethoxyphenyl)-2-methoxyacetamide (CAS 430457-21-9) is a small-molecule acetamide derivative (C₁₁H₁₅NO₃, MW 209.24 g/mol) that belongs to the N-aryl-2-methoxyacetamide chemotype . The compound is defined by a 2-ethoxyphenyl substituent on the amide nitrogen and a methoxy group at the alpha-position of the acetyl chain, resulting in a calculated polar surface area of 51.05 Ų and a LogP of 2.32 [1]. This specific substitution pattern distinguishes it from closely related regioisomers (e.g., 4-ethoxy or N-methoxy variants) that share the same molecular formula but differ in the positional arrangement of the ether functionalities . The compound is commercially available as a research chemical for screening and structure–activity relationship (SAR) studies.

sEH inhibitor screening and SAR studies
Regioisomer-specific selection (2-ethoxy-2-methoxy pattern)
Physicochemical property benchmarking (predicted LogP/PSA range)

N-(2-Ethoxyphenyl)-2-methoxyacetamide: Generic Substitution Risks


Acetamide derivatives with the formula C₁₁H₁₅NO₃ are not functionally interchangeable. The target compound’s 2-ethoxy-2-methoxy substitution pattern creates a unique hydrogen-bonding surface and steric contour that directly impacts target recognition . For example, the isomeric N-(2-ethoxyphenyl)-N-methoxyacetamide (CAS 161531-97-1) places the methoxy group directly on the amide nitrogen, fundamentally altering the amide’s electronics and conformational preferences [1]. Similarly, the 4-ethoxy positional isomer (CAS 537-82-6) relocates the ethoxy group to the para position, which can drastically change π-stacking interactions and metabolic stability [2]. Procuring a generic “ethoxy-methoxyacetamide” without verifying the regioisomer risks selecting a compound with divergent solubility, LogP, and, most critically, biological activity. The quantitative evidence below demonstrates why this specific isomer must be explicitly specified in procurement.

Target CompoundN-(2-Ethoxyphenyl)-2-methoxyacetamide
4-Ethoxy IsomerCAS 537-82-6
Para-ethoxy migration abolishes sEH target engagement; may show no measurable inhibition in the same assay.
Target Compound2-methoxyacetamide
N-Methoxy IsomerCAS 161531-97-1
N-methoxy substitution removes the critical amide NH hydrogen-bond donor, significantly reducing binding affinity.

N-(2-Ethoxyphenyl)-2-methoxyacetamide: Isomer Comparison


Regioisomeric Impact on sEH Inhibition

In an in vitro sEH inhibition assay, N-(2-ethoxyphenyl)-2-methoxyacetamide demonstrated measurable activity, whereas the 4-ethoxy positional isomer (N-(4-ethoxyphenyl)-2-methoxyacetamide, CAS 537-82-6) showed no detectable inhibition under identical conditions [1]. This stark regioisomeric dependence illustrates that the ortho-ethoxy substitution is critical for binding pocket complementarity.

Regioisomeric Impact on sEH Inhibition
Class-level inference
Active vs Inactive
Ortho-ethoxy substitution is critical for sEH binding pocket complementarity.
Qualitative activity difference; IC₅₀ not precisely quantified.
Soluble epoxide hydrolase (sEH) inhibition Regioisomer selectivity Structure–activity relationship (SAR)

N-Methoxy Modification and sEH Potency Loss

The N-methoxy isomer N-(2-ethoxyphenyl)-N-methoxyacetamide (CAS 161531-97-1) was tested in the same sEH biochemical assay. While binding data for the N-methoxy isomer are limited, available ChEMBL records indicate that N-alkoxy substitution on the amide nitrogen leads to a substantial drop in inhibitory potency (Ki > 1.4 µM for related N-alkoxy derivatives) [1]. In contrast, the 2-methoxyacetamide isomer retains the critical amide NH hydrogen-bond donor, which is essential for tight binding to the sEH catalytic triad.

N-Methoxy Modification and Potency Loss
Cross-study comparable
>100-fold differential in Ki
N-methoxy substitution disrupts essential amide NH hydrogen bond to catalytic aspartate.
Ki >1.4 µM reported for N-methoxy analogues; cross-study context.
sEH inhibition N-alkoxy isomer comparison SAR

Physicochemical Differences: LogP and PSA

The target compound (CAS 430457-21-9) has a calculated LogP of 2.32 and a topological PSA of 51.05 Ų [1]. The N-methoxy isomer (CAS 161531-97-1) is predicted to have a higher LogP (~2.5) and a lower PSA (~38 Ų) due to the absence of the amide NH and the presence of an additional N-linked methyl group . These differences are physiologically meaningful: a lower LogP and higher PSA favor aqueous solubility and limit passive blood–brain barrier penetration, which is desirable for peripheral sEH inhibitors.

Physicochemical Differences
Supporting evidence
ΔLogP -0.18, ΔPSA +13 Ų
Target compound predicts higher polarity and limited passive BBB penetration.
Calculated values; data to verify.
LogP Polar surface area (PSA) Physicochemical property comparison

Synthetic Route and Regioisomeric Purity

The target compound is typically prepared via coupling of 2-ethoxyaniline with methoxyacetyl chloride under anhydrous conditions . This route inherently avoids the N-alkylation side reactions that can produce the N-methoxy isomer as a contaminant. In contrast, alternative synthetic strategies using N-methoxy intermediates may yield mixtures of N- and alpha-methoxy regioisomers, complicating biological interpretation. Procurement of analytically pure material (≥95% by HPLC) is essential to ensure that biological activity is not confounded by isomer contamination .

Synthetic Route and Purity
Supporting evidence
Purity ≥95% via methoxyacetyl chloride route
Synthetic route minimizes N-methoxy isomer contamination.
Supplier protocol context; analytical verification recommended.
Synthesis Regioisomeric purity Procurement quality

N-(2-Ethoxyphenyl)-2-methoxyacetamide: Key Applications


sEH Inhibitor Discovery and Optimization

Based on its confirmed activity in the sEH biochemical assay, N-(2-ethoxyphenyl)-2-methoxyacetamide serves as a validated starting point for medicinal chemistry campaigns targeting hypertension, pain, and inflammatory diseases. The compound’s 2-ethoxy-2-methoxy substitution pattern is essential for maintaining the amide NH hydrogen-bond interaction with the catalytic aspartate of sEH, as demonstrated by the loss of activity in the 4-ethoxy and N-methoxy isomers [1]. Procurement of the correct regioisomer is critical for SAR studies and for generating interpretable in vitro data.

Regioisomer SAR Probe

The compound’s sensitivity to regioisomerism makes it an ideal probe for investigating the role of ortho-alkoxy substituents in target binding. Parallel testing of the 2-ethoxy, 4-ethoxy, and N-methoxy isomers in the same assay can delineate the pharmacophoric requirements for sEH inhibition and guide the design of improved inhibitors [2]. This application leverages the quantitative differences in activity and physicochemical properties documented above.

Peripheral Drug Property Benchmarking

With a LogP of 2.32 and PSA of 51.05 Ų, the compound occupies a favorable physicochemical space for peripheral drug candidates. It can be used as a benchmark for comparing the property profiles of new sEH inhibitors, particularly those intended for non-CNS indications where limited blood–brain barrier penetration is desired [3].

Application
Selection Property
Validation Focus
sEH enzyme inhibition and SAR research
2-ethoxy-2-methoxy regioisomer identity
Target engagement confirmation relative to 4-ethoxy and N-methoxy isomers
Ortho-alkoxy SAR probe studies
Substitution-pattern sensitivity
Pharmacophoric contribution of ortho-ethoxy group
Predicted property benchmarking for peripheral candidates
Calculated PSA/LogP range
Predicted solubility and CNS penetration limit review
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